
Guanine 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanine 7-oxide is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanine 7-oxide can be synthesized through the oxidation of guanine. One common method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically requires an aqueous medium and is carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation of guanine using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Guanine 7-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to guanine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxygen or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, further oxidation can produce 8-oxo-7,8-dihydroguanine, while reduction can yield guanine.
Scientific Research Applications
Guanine 7-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of nucleobases.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism by which guanine 7-oxide exerts its effects involves its interaction with various molecular targets and pathways. It can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These species can cause DNA damage, which is then repaired by cellular mechanisms. The compound’s ability to undergo oxidation and reduction makes it a valuable tool for studying these processes.
Comparison with Similar Compounds
Similar Compounds
8-Oxo-7,8-dihydroguanine: Another oxidized derivative of guanine, commonly studied for its role in DNA damage.
2,2,4-Triamino-5(2H)-oxazolone: Formed from guanine under oxidative conditions, involved in mutagenesis.
Guanidine: A simpler derivative with different chemical properties and applications.
Uniqueness
Guanine 7-oxide is unique due to its specific oxidation state and the types of reactions it undergoes. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound for studying redox processes in biological systems.
Properties
CAS No. |
5227-68-9 |
|---|---|
Molecular Formula |
C5H5N5O2 |
Molecular Weight |
167.13 |
IUPAC Name |
6H-Purin-6-one, 2-amino-1,9-dihydro-, 7-oxide (9CI) |
InChI |
1S/C5H5N5O2/c6-5-8-3-2(4(11)9-5)10(12)1-7-3/h1H,(H4,6,7,8,9,11) |
InChI Key |
VWMKKTYDXHGESB-UHFFFAOYSA-N |
SMILES |
c12c(n(=O)c[nH]2)c(=O)[nH]c(n1)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic 3780, Antibiotic PD 113876, Guanine 7-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


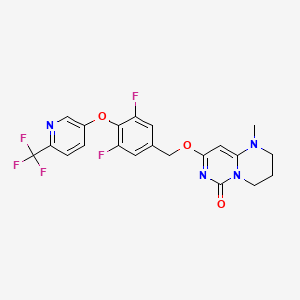
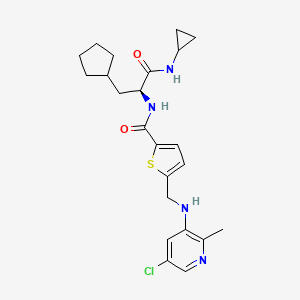
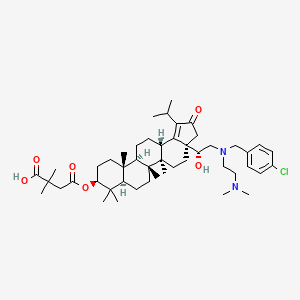
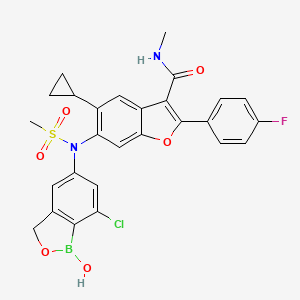
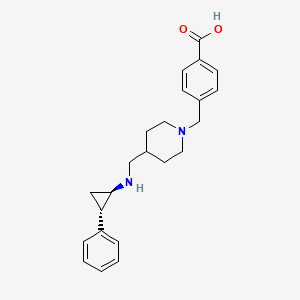
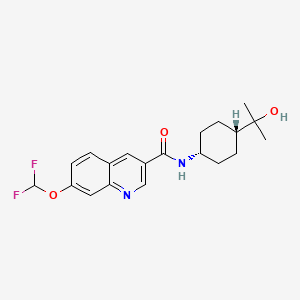
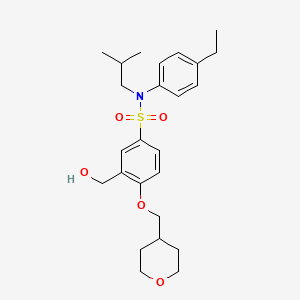
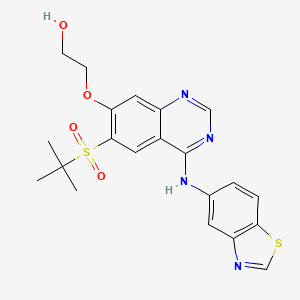

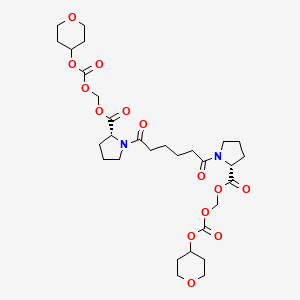
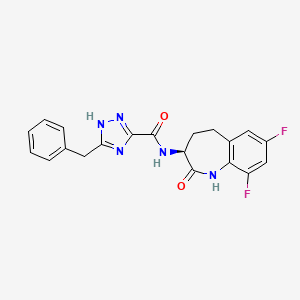
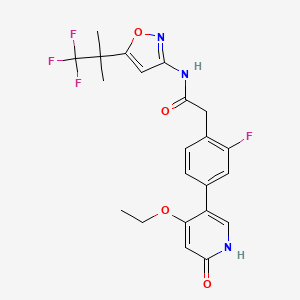
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)
